Gluconate de quinidine

Vue d'ensemble

Description

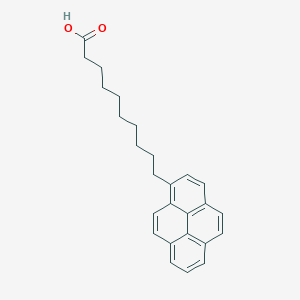

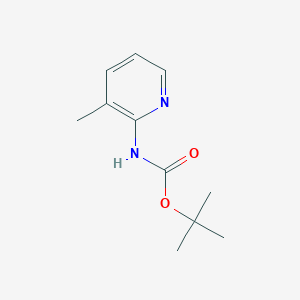

Le gluconate de quinidine est un composé pharmaceutique dérivé de la quinidine, qui est un D-isomère de la quinine. La quinine se trouve naturellement dans l'écorce du quinquina et d'espèces végétales similaires. Le this compound est principalement utilisé comme agent antiarythmique pour traiter divers types de battements cardiaques irréguliers, y compris la fibrillation auriculaire et les arythmies ventriculaires . Il est également connu pour ses propriétés antipaludiques .

Applications De Recherche Scientifique

Quinidine gluconate has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its effects on ion channels and cellular action potentials.

Medicine: Used to treat cardiac arrhythmias and as an antimalarial agent.

Industry: Employed in the production of other pharmaceutical compounds and as a reference standard in analytical chemistry

Mécanisme D'action

Target of Action

Quinidine gluconate primarily targets sodium channels in cardiac muscle and Purkinje fibers . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium ions into cardiac cells, which is essential for the initiation and propagation of the cardiac action potential .

Mode of Action

Quinidine gluconate is a Class Ia antiarrhythmic agent . It works by blocking the rapid sodium channel (I Na), which decreases the phase zero of rapid depolarization of the action potential . This action prolongs the cellular action potential, thereby decreasing myocardial excitability and conduction velocity .

Biochemical Pathways

The antiarrhythmic actions of quinidine gluconate are mediated through its effects on sodium channels in Purkinje fibers . By blocking these channels, quinidine gluconate disrupts the normal flow of sodium ions, which in turn affects the electrical activity of the heart. This can help to restore normal sinus rhythm and treat conditions such as atrial fibrillation and flutter .

Pharmacokinetics

The absolute bioavailability of quinidine from quinidine gluconate is 70 to 80% . This means that when the drug is administered orally, about 70 to 80% of the dose reaches the systemic circulation. The less-than-complete bioavailability is a result of first-pass metabolism in the liver .

Result of Action

The primary result of quinidine gluconate’s action is the restoration of normal sinus rhythm in the heart . It is moderately efficacious in the acute conversion of atrial fibrillation to normal sinus rhythm . It’s important to note that quinidine gluconate can have side effects, including an increased risk of mortality .

Action Environment

The action of quinidine gluconate can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and safety. Quinidine gluconate is known to interact with a large number of other medications in potentially dangerous or unpredictable ways .

Analyse Biochimique

Biochemical Properties

Quinidine gluconate plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium and potassium channels in cardiac cells. Quinidine gluconate blocks these channels, which prolongs the action potential and refractory period of the cardiac cells . This action helps to stabilize the heart rhythm and prevent arrhythmias. Additionally, quinidine gluconate has been shown to interact with cytochrome P450 enzymes in the liver, affecting its metabolism and bioavailability .

Cellular Effects

Quinidine gluconate exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking sodium and potassium channels, which affects the action potential duration and refractory period . This action helps to stabilize the heart rhythm and prevent arrhythmias. Quinidine gluconate also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of quinidine gluconate involves its interaction with sodium and potassium channels in cardiac cells. By blocking these channels, quinidine gluconate prolongs the action potential and refractory period, which helps to stabilize the heart rhythm . Additionally, quinidine gluconate can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which affects its metabolism and bioavailability . These interactions at the molecular level contribute to the overall therapeutic effects of quinidine gluconate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinidine gluconate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinidine gluconate is relatively stable, but it can degrade over time, leading to changes in its efficacy and safety . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of quinidine gluconate can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of quinidine gluconate can have therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, in dogs, dosages of 6–20 mg/kg have been used to treat arrhythmias, but higher doses can lead to toxicity and adverse effects such as gastrointestinal disturbances and cardiac arrhythmias . These dosage-dependent effects highlight the importance of careful dosing and monitoring in clinical settings.

Metabolic Pathways

Quinidine gluconate is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites, including 3-hydroxy-quinidine . This metabolite has been shown to have similar, but less potent, antiarrhythmic effects compared to quinidine gluconate . The metabolism of quinidine gluconate can affect its bioavailability and therapeutic efficacy, making it important to consider these pathways in clinical settings.

Transport and Distribution

The transport and distribution of quinidine gluconate within cells and tissues are important factors that influence its therapeutic effects. Quinidine gluconate is transported across cell membranes by various transporters, including P-glycoprotein . Once inside the cells, it can interact with various binding proteins, which affect its localization and accumulation. The distribution of quinidine gluconate within tissues can also influence its therapeutic effects, with higher concentrations in cardiac tissues leading to more pronounced antiarrhythmic effects .

Subcellular Localization

The subcellular localization of quinidine gluconate can affect its activity and function. Quinidine gluconate is primarily localized in the cytoplasm of cardiac cells, where it interacts with sodium and potassium channels . This localization is important for its antiarrhythmic effects, as it allows quinidine gluconate to effectively block these channels and stabilize the heart rhythm. Additionally, quinidine gluconate can undergo post-translational modifications that direct it to specific compartments or organelles within the cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le gluconate de quinidine peut être synthétisé à partir de la quinine. Le processus implique la conversion de la quinine en quinidine, suivie de la formation du sel de gluconate. La réaction implique généralement l'utilisation d'acide acétique glacial et de chlorhydrate de phénylhydrazine, suivie d'un chauffage au bain-marie .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction de la quinine de l'écorce du quinquina, suivie de sa conversion en quinidine. La quinidine est ensuite mise à réagir avec l'acide gluconique pour former le this compound. Le produit final est purifié à l'aide de techniques chromatographiques pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions : Le gluconate de quinidine subit diverses réactions chimiques, notamment :

Oxydation : La quinidine peut être oxydée pour former le N-oxyde de quinidine.

Réduction : La quinidine peut être réduite pour former la dihydroquinidine.

Substitution : La quinidine peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines en conditions basiques.

Principaux produits :

Oxydation : N-oxyde de quinidine.

Réduction : Dihydroquinidine.

Substitution : Divers dérivés substitués de la quinidine en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur chiral dans la synthèse asymétrique.

Biologie : Étudié pour ses effets sur les canaux ioniques et les potentiels d'action cellulaires.

Médecine : Utilisé pour traiter les arythmies cardiaques et comme agent antipaludique.

Industrie : Employé dans la production d'autres composés pharmaceutiques et comme étalon de référence en chimie analytique

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les courants sodiques et potassiques dans les cellules cardiaques. Cette action prolonge le potentiel d'action cellulaire et diminue l'automaticité, ce qui contribue à rétablir le rythme cardiaque normal. La quinidine inhibe également le courant sodique rapide entrant et le courant calcique lent entrant, stabilisant ainsi davantage la membrane cardiaque .

Composés similaires :

Quinine : Un agent antipaludique ayant une structure chimique similaire mais des propriétés pharmacologiques différentes.

Procaïnamide : Un autre antiarythmique de classe Ia ayant des effets similaires sur les potentiels d'action cardiaques.

Disopyramide : Un antiarythmique de classe Ia utilisé pour traiter les arythmies ventriculaires.

Unicité : Le this compound est unique en raison de son double rôle d'agent antiarythmique et antipaludique. Il a une efficacité supérieure dans la conversion de la fibrillation auriculaire en rythme sinusal normal par rapport aux autres antiarythmiques de classe Ia. De plus, sa forme de gluconate offre une meilleure biodisponibilité et une action prolongée .

Comparaison Avec Des Composés Similaires

Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.

Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac action potentials.

Disopyramide: A class Ia antiarrhythmic agent used to treat ventricular arrhythmias.

Uniqueness: Quinidine gluconate is unique due to its dual role as an antiarrhythmic and antimalarial agent. It has a higher efficacy in converting atrial fibrillation to normal sinus rhythm compared to other class Ia antiarrhythmics. Additionally, its gluconate form provides better bioavailability and prolonged action .

Propriétés

Numéro CAS |

7054-25-3 |

|---|---|

Formule moléculaire |

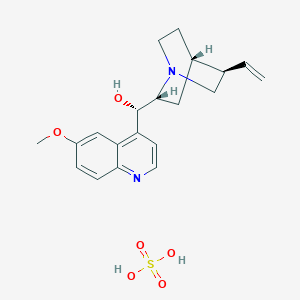

C26H36N2O9 |

Poids moléculaire |

520.6 g/mol |

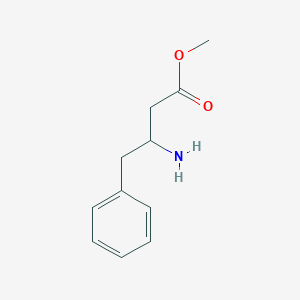

Nom IUPAC |

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |

Clé InChI |

XHKUDCCTVQUHJQ-OSPZJNBRSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

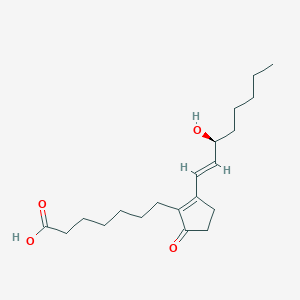

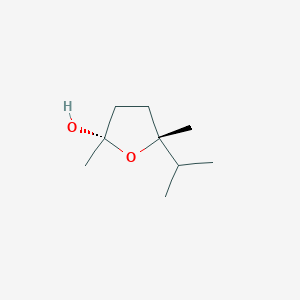

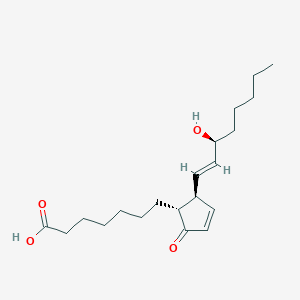

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)